molecular formula C12H14O3 B6593431 (1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid CAS No. 561055-27-4

(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid

Cat. No.: B6593431
CAS No.: 561055-27-4
M. Wt: 206.24 g/mol
InChI Key: FYOFPRGAVPMDRY-WDEREUQCSA-N
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Description

(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid: is a cyclopropane derivative with a benzyloxy functional group attached to the second carbon atom

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclopropane-1-carboxylic acid as the starting material.

  • Benzylation Reaction: The cyclopropane ring is then functionalized by reacting with benzyl chloride in the presence of a strong base such as sodium hydride (NaH).

  • Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Catalysts: Various catalysts may be employed to improve the yield and selectivity of the reaction.

Chemical Reactions Analysis

(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid: undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol.

  • Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminium hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: Cyclopropane-1,2-dicarboxylic acid.

  • Reduction: Cyclopropane-1,2-diol.

  • Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Industry: Use in material science for the development of new materials with specific properties.

Mechanism of Action

(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid: can be compared with other cyclopropane derivatives such as (1R,2S)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid and (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid . These compounds differ in their substituents and stereochemistry, which can lead to differences in their chemical reactivity and biological activity.

Comparison with Similar Compounds

  • (1R,2S)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid

  • (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

  • (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

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Properties

IUPAC Name

(1R,2R)-2-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)11-6-10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOFPRGAVPMDRY-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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